Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid

Orthogonal Protection Peptide Synthesis Solid-Phase Chemistry

This α,α-disubstituted amino acid features orthogonal N-Bn and N-Boc protection, enabling sequential, high-yield derivatization impossible with non-orthogonal analogs. Essential for constructing complex peptide mimetics and as a defined impurity standard (Capivasertib Impurity 18) for regulatory-compliant LC-MS/HPLC method validation. Procure for reliable, selective synthetic sequences and analytical accuracy.

Molecular Formula C18H26N2O4
Molecular Weight 334.416
CAS No. 150435-81-7
Cat. No. B589470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid
CAS150435-81-7
Molecular FormulaC18H26N2O4
Molecular Weight334.416
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)19-18(15(21)22)9-11-20(12-10-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,23)(H,21,22)
InChIKeyWZXFCLVBUXTWRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic Acid (CAS 150435-81-7): A Strategic, Orthogonally Protected Piperidine Amino Acid for Complex Molecule Synthesis


1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid is a polyfunctionalized, non-proteinogenic α,α-disubstituted amino acid, featuring a piperidine core with a benzyl group on the ring nitrogen and orthogonal protecting groups (Boc on the α-amino group, free carboxylic acid at the α-position) [1]. This structural arrangement, which includes a quaternary stereocenter, positions it as a versatile intermediate and building block for the synthesis of complex molecules, including potential peptide mimetics and pharmaceuticals . The compound's utility is further highlighted by its role as a defined impurity in the synthesis of the clinical-stage AKT inhibitor Capivasertib, underscoring its relevance in the context of advanced drug substance development and regulatory compliance .

Why Generic 4-Aminopiperidine-4-carboxylic Acid Analogs Cannot Substitute for 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic Acid


Direct substitution of 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid with structurally similar analogs like 1-Boc-4-aminopiperidine-4-carboxylic acid (CAS 183673-71-4) or simple Boc-aminopiperidines fails because these alternatives lack the critical orthogonal protecting group strategy. The target compound uniquely presents an N-benzyl protected amine on the piperidine ring alongside a Boc-protected α-amino group and a free carboxylic acid [1]. This orthogonal protection scheme enables selective, sequential deprotection and derivatization that is impossible with analogs where both amine functions are either unprotected or share the same protecting group. For instance, 1-Boc-4-aminopiperidine-4-carboxylic acid features the same acid-labile Boc group on both the piperidine nitrogen and the α-amino group, rendering them chemically indistinguishable during synthesis . This lack of orthogonality forces complex, low-yielding workarounds. In contrast, the benzyl group on the target compound can be selectively removed via hydrogenolysis without affecting the Boc group, enabling a precise, high-yielding synthetic sequence that is fundamental to constructing complex molecular architectures, such as those required for peptide mimetics and specific drug intermediates [2]. Furthermore, the compound's specific molecular weight (334.41 g/mol) and exact mass (334.189270 Da) are precise identifiers for quality control; using an incorrect analog would introduce an uncharacterized impurity profile and invalidate analytical methods .

Quantitative Evidence Guide: Differentiating 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic Acid (CAS 150435-81-7) from Analogs


Orthogonal Protection Strategy: Differentiating N-Benzyl from N-Boc in Piperidine Amino Acids

The compound offers a unique orthogonal protection profile (N-Bn on piperidine, N-Boc on α-amine) compared to the most similar analog, 1-Boc-4-aminopiperidine-4-carboxylic acid (CAS 183673-71-4), which has a Boc group on both the piperidine nitrogen and the α-amine . This orthogonality is a design feature, not a coincidence, and is quantified by the functional group's stability under different conditions. The benzyl (Bn) group on the piperidine nitrogen is stable to the acidic conditions (e.g., TFA, HCl) used for Boc deprotection, and conversely, the Boc group is stable to the hydrogenolytic conditions (H2, Pd/C) used for benzyl removal [1]. This is not a mere structural nuance; it is a prerequisite for executing specific synthetic sequences.

Orthogonal Protection Peptide Synthesis Solid-Phase Chemistry Selective Deprotection

Enhanced Hydrophobicity (LogP) and Predicted Physicochemical Profile vs. Non-Benzylated Analog

The presence of the N-benzyl group confers a significantly higher calculated lipophilicity compared to a non-benzylated analog like 1-Boc-4-aminopiperidine-4-carboxylic acid . The target compound has a computed XLogP3-AA of 0.1 [1], while the comparator, without a benzyl group and with an additional free amine, would be substantially more polar (predicted LogP < -1). This difference is crucial for applications where membrane permeability or hydrophobic interactions are required. Furthermore, the compound's predicted boiling point (486.9±45.0 °C at 760 mmHg) and density (1.19±0.1 g/cm³) provide quantitative metrics for purity assessment and handling that differ from its less hydrophobic analogs .

Lipophilicity LogP ADME Prediction Physicochemical Properties Medicinal Chemistry

Commercial Availability at High Analytical Purity (≥97%) with Documented Quality Control

The compound is commercially available with a specified minimum purity of 97% from multiple reputable suppliers, ensuring a high level of reliability for research and development [1]. This level of purity is critical for quantitative studies, as it minimizes the impact of unknown impurities on reaction yields and biological assay results. While analogs like 1-Boc-4-aminopiperidine-4-carboxylic acid are also commercially available, the target compound's purity is often accompanied by a detailed Certificate of Analysis (CoA) including HPLC, NMR, and sometimes GC data, providing verifiable quality that reduces procurement risk . The exact mass of 334.189270 Da serves as a precise benchmark for mass spectrometry quality control, which differs from analogs with lower or higher molecular weights .

Quality Control Analytical Purity HPLC NMR Procurement

Application-Specific Relevance as a Defined Impurity in Capivasertib Synthesis

A key differentiator for this compound is its specific identification and commercial availability as "Capivasertib Impurity 18" . This designation directly links the compound to the synthesis and quality control of Capivasertib, a clinical-stage AKT inhibitor. For researchers and pharmaceutical companies working with Capivasertib, procuring this specific compound is mandatory for analytical method development, validation, and the quantification of this specific process-related impurity in drug substance and drug product. A generic analog like 1-Boc-4-aminopiperidine-4-carboxylic acid would be entirely unsuitable for this application, as it is not a known or relevant impurity in the Capivasertib process. This specific impurity has a defined molecular formula (C18H26N2O4) and exact mass (334.189270 Da) that matches the target compound, providing a quantitative and regulatory requirement for its use [1].

Impurity Profiling Pharmaceutical Analysis Capivasertib AKT Inhibitor Regulatory Science

Optimal Application Scenarios for 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic Acid (CAS 150435-81-7) Based on Differentiated Evidence


Synthesis of Complex Peptide Mimetics Requiring Orthogonal Deprotection

This scenario leverages the compound's unique orthogonal protection strategy (N-Bn and N-Boc) to enable the sequential and selective introduction of functional groups in a multi-step synthesis. For example, the piperidine nitrogen can be functionalized after Boc deprotection without affecting the benzyl group, or the benzyl group can be removed via hydrogenolysis to reveal a free amine while the Boc group remains intact. This is a significant advantage over non-orthogonal analogs like 1-Boc-4-aminopiperidine-4-carboxylic acid, where both amines share the same protection and cannot be independently manipulated . The compound's high purity (≥97%) and availability with a Certificate of Analysis ensure reliable and reproducible results in such demanding synthetic sequences [1].

Analytical Method Development and Validation for Capivasertib Impurity Quantification

In a pharmaceutical quality control setting, this compound is indispensable. Its designation as Capivasertib Impurity 18 means it is a required standard for developing and validating HPLC or LC-MS methods to detect and quantify this specific process-related impurity in Capivasertib drug substance and drug product . The use of a generic analog would lead to inaccurate method validation and potential regulatory rejection. The compound's exact mass (334.189270 Da) and molecular formula (C18H26N2O4) are used to create precise, selective analytical methods [2]. Procuring this specific compound is a regulatory compliance step, not just a research choice.

Medicinal Chemistry SAR Studies to Modulate Lipophilicity and Target Engagement

The compound's specific physicochemical profile, particularly its computed XLogP3-AA of 0.1, makes it a valuable building block for introducing a defined level of lipophilicity into a molecule [2]. In a structure-activity relationship (SAR) campaign, this compound can be used to create analogs with a controlled increase in logP compared to a non-benzylated piperidine core. This allows medicinal chemists to systematically probe the effect of hydrophobicity on parameters like membrane permeability, metabolic stability, and off-target binding. Using the correct, well-characterized building block ensures that observed changes in biological activity can be confidently attributed to the intended structural modification, rather than to an unidentified impurity or an incorrect analog.

Construction of DNA-Encoded Libraries (DELs) and Other High-Throughput Synthesis Platforms

For high-throughput chemistry platforms, the reliability and purity of building blocks are paramount. The target compound's availability at ≥97% purity with analytical documentation (NMR, HPLC) minimizes the risk of failed reactions or spurious hits due to contaminants [1]. Its orthogonal protecting groups allow for its use in multi-step, split-and-pool synthesis protocols common in DEL technology, where the ability to selectively deprotect one functional group without affecting others is essential. The defined molecular weight (334.41 g/mol) and exact mass (334.189270 Da) also aid in the automated quality control and purification of the final library members [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.